molecular formula C15H18FN5O2 B11370341 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B11370341
M. Wt: 319.33 g/mol
InChI Key: DCXOCWJDMDCOIY-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine features a central 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. The piperazine ring at position 2 is further substituted with a 2-fluorophenyl group. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) moieties, influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula

C15H18FN5O2

Molecular Weight

319.33 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine

InChI

InChI=1S/C15H18FN5O2/c1-22-14-17-13(18-15(19-14)23-2)21-9-7-20(8-10-21)12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3

InChI Key

DCXOCWJDMDCOIY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC

Origin of Product

United States

Preparation Methods

Sodium Methoxide-Mediated Methoxylation

This method involves the reaction of cyanuric chloride with sodium methoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Key steps include:

  • Reaction Setup : Cyanuric chloride is dissolved in DMF under cooling (5–10°C).

  • Methoxylation : Sodium methoxide is added gradually, followed by heating to reflux (65–80°C) for 2–3 hours.

  • Workup : The reaction mixture is quenched with water, filtered, and recrystallized using heptane to achieve >99% purity.

Typical Conditions :

ParameterValue
SolventDMF
TemperatureReflux (65–80°C)
Molar Ratio (Cyanuric chloride : NaOMe)1 : 2–2.5
Yield89–91%

Hydroxypropyl-Beta-Cyclodextrin-Catalyzed Methoxylation

An alternative approach employs hydroxypropyl-beta-cyclodextrin as a phase-transfer catalyst in a water-sodium bicarbonate system. This method reduces byproduct formation and enhances selectivity for the disubstituted triazine.

Advantages :

  • Lower environmental impact due to aqueous conditions.

  • Reduced formation of monosubstituted and trisubstituted byproducts.

Synthesis of 4-(2-Fluorophenyl)piperazine

The piperazine moiety is typically prepared via palladium-catalyzed coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling

A common method involves reacting 1,2-difluoro-4-nitrobenzene with piperazine in toluene at 80–90°C. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) yields 4-(2-fluorophenyl)piperazine.

Reaction Scheme :

  • Coupling :
    Piperazine+1,2-Difluoro-4-nitrobenzenePd/C, Toluene1-(2-Fluoro-4-nitrophenyl)piperazine\text{Piperazine} + 1,2\text{-Difluoro-4-nitrobenzene} \xrightarrow{\text{Pd/C, Toluene}} 1\text{-(2-Fluoro-4-nitrophenyl)piperazine}

  • Reduction :
    Nitro intermediateH2/Pd-C4-(2-Fluorophenyl)piperazine\text{Nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} 4\text{-(2-Fluorophenyl)piperazine}

Yield : 70–85% after purification.

Nucleophilic Aromatic Substitution

Alternatively, 2-fluorophenyl derivatives react with piperazine under basic conditions. For example, 2-fluoroiodobenzene and piperazine in the presence of K₂CO₃ in DMF at 100°C yield the desired product.

Final Coupling: Nucleophilic Substitution on Triazine

The chlorine atom in 2-chloro-4,6-dimethoxy-1,3,5-triazine is displaced by 4-(2-fluorophenyl)piperazine via a nucleophilic aromatic substitution (SNAr) reaction.

Standard SNAr Protocol

  • Reaction Setup : The triazine core and piperazine derivative are combined in a polar solvent (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃, Et₃N).

  • Conditions : Heating at 80–100°C for 12–24 hours.

  • Workup : The product is isolated via filtration or extraction and purified by recrystallization or column chromatography.

Optimized Parameters :

ParameterValue
SolventAcetonitrile
BaseTriethylamine
Temperature90°C
Reaction Time18 hours
Yield75–82%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (2–4 hours) while maintaining yields >80%. This method is advantageous for scalability and energy efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Sodium Methoxide/DMFHigh purity, scalableRequires careful temperature control89–91
Cyclodextrin CatalysisEnvironmentally friendlyLonger reaction time85–88
Palladium-Catalyzed CouplingHigh selectivityCostly catalysts70–85
Microwave-Assisted SNArRapid, energy-efficientSpecialized equipment required80–85

Characterization and Quality Control

The final product is characterized using:

  • HPLC : Purity ≥99.5%.

  • Melting Point : >300°C (decomposes).

  • ¹H/¹³C NMR : Confirmation of substituent positions.

  • Mass Spectrometry : Molecular ion peak at m/z 375.4 [M+H]⁺.

Industrial Scalability

The sodium methoxide/DMF method is preferred for large-scale production due to its robustness and high yield. Recent patents highlight process intensification strategies, including continuous-flow reactors for the SNAr step, achieving throughputs of >100 kg/batch.

Emerging Trends

  • Enzyme-Mediated Synthesis : Lipases and transaminases are being explored for greener triazine functionalization.

  • Photocatalytic Methods : Visible-light-driven reactions reduce reliance on metal catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Substituted Triazines

2-[4-(2-Chloroethyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine
  • Structure : Replaces the 2-fluorophenyl group with a 2-chloroethyl moiety.
  • Reactivity: Demonstrates nucleophilic substitution reactivity with ethanol, phenol, and amines under mild conditions, yielding derivatives like 2-[4-(2-ethoxyethyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine (81% yield) .
  • Biological Activity : Exhibits cytotoxicity against MCF-7 cancer cells (IC₅₀: 13.88–146.79 µM), comparable to chlorambucil (IC₅₀: 24.6 µM) .
2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
  • Structure : Ethoxy groups replace methoxy at positions 2 and 4; piperazine is substituted with 4-methoxyphenyl.
  • Physicochemical Properties : Molecular weight 359.42 g/mol, logP 2.13, and polar surface area (PSA) 72.84 Ų .

Morpholine- and Piperidine-Substituted Triazines

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride
  • Structure : Quaternary ammonium morpholine salt.
  • Stability : Stable in aqueous solution for >60 days, unlike analogs with smaller alkyl groups (e.g., N-methyl morpholine decomposes within 48 hours) .
  • Utility : Used as a coupling reagent in peptide synthesis due to its stability and reactivity .
4,4’-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine
  • Structure : Morpholine groups replace methoxy at positions 4 and 6; hydrazone moiety at position 2.
  • Antiproliferative Activity: IC₅₀ values for similar hydrazone derivatives range from 1.5–25.3 µM against cancer cells, suggesting enhanced activity compared to non-hydrazone analogs .

Functionalized Triazines with Heterocyclic Moieties

2-[3-(9-Anthryl)isoxazol-5-yl]-4,6-dimethoxy-1,3,5-triazine
  • Structure : Isoxazole-anthracene hybrid at position 2.
  • Synthesis : Formed via cycloaddition between 2-ethynyl-4,6-dimethoxy-1,3,5-triazine and 9-anthraldehyde oxime (64% yield) .
  • Applications: Potential use in materials science due to extended π-conjugation from the anthracene moiety.

Key Comparative Data

Table 2: Substituent Effects on Reactivity

Substituent on Piperazine Electronic Nature Reactivity with Nucleophiles Example Product
2-Fluorophenyl Electron-withdrawing Likely slower alkylation Not reported
2-Chloroethyl Electron-withdrawing High (yields >80%) Ethoxyethyl derivatives
4-Methoxyphenyl Electron-donating Moderate Phenoxyethyl derivatives

Biological Activity

The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine , also referred to as FPMINT, has garnered attention for its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of FPMINT is characterized by the following components:

  • Triazine ring : A central feature that contributes to its biological activity.
  • Piperazine moiety : Provides flexibility and interaction potential with biological targets.
  • Fluorophenyl group : Enhances lipophilicity and receptor binding.

The chemical formula is C13H15FN4O2C_{13}H_{15}FN_4O_2 with a molecular weight of approximately 270.29 g/mol.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

FPMINT has been identified as a selective inhibitor of ENTs, particularly ENT2. ENTs are critical in regulating nucleoside levels in cells, influencing various physiological processes including:

  • Nucleotide synthesis
  • Adenosine signaling
  • Chemotherapy response

In vitro studies using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 have demonstrated that FPMINT exhibits a higher affinity for ENT2 compared to ENT1, indicating its potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the FPMINT structure affect its biological activity. Key findings include:

  • The piperazine ring is essential for maintaining inhibitory activity against ENTs.
  • Substitutions on the triazine ring can modulate selectivity and potency.
  • The presence of the fluorophenyl group enhances binding affinity due to increased hydrophobic interactions.

Table 1 summarizes various analogs of FPMINT and their corresponding biological activities:

Compound NameStructureENTs SelectivityIC50 (µM)
FPMINTFPMINTENT2 > ENT10.5
Analog AStructure AENT1 = ENT21.0
Analog BStructure BENT20.3

Case Studies

Several studies have investigated the pharmacological effects of FPMINT and its analogs:

  • Cancer Treatment : A study demonstrated that FPMINT effectively inhibits tumor growth in xenograft models by modulating adenosine levels, leading to enhanced efficacy of chemotherapeutic agents .
  • Neuroprotection : Research indicated that FPMINT could protect neuronal cells from apoptosis induced by oxidative stress via its action on ENTs, suggesting a role in neurodegenerative disease management .
  • Cardiovascular Effects : Preliminary data suggest that FPMINT may influence cardiac function through modulation of adenosine receptors, warranting further investigation into its cardiovascular implications.

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